

In-Depth Technical Guide: -(2-Chlorophenyl)alanine Derivatives

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Compound of Interest

Compound Name: *methyl 3-amino-3-(2-chlorophenyl)propanoate*

CAS No.: 823189-96-4

Cat. No.: B6142393

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Executive Summary

The

-amino acid scaffold, specifically 3-amino-3-(2-chlorophenyl)propanoic acid (also known as -2-chloro-phenylalanine), represents a critical motif in modern medicinal chemistry.[1] Unlike its natural

-amino acid isomer, this

-derivative offers unique resistance to proteolytic degradation and provides distinct vectors for side-chain orientation.[1]

The 2-chloro (ortho-chloro) substitution is not merely a lipophilic modification; it serves as a conformational lock.[1] By introducing steric bulk at the ortho position, the rotation around the

-Aryl bond is restricted, forcing the molecule into preferred rotamers that can enhance binding affinity for cryptic pockets in GPCRs and kinases. This guide details the synthesis,

conformational properties, and application of this high-value scaffold.[2]

Structural & Electronic Properties[1][3][4]

Conformational Restriction (The Ortho Effect)

The defining feature of the 2-chloro derivative is the steric clash between the chlorine atom (Van der Waals radius

Å) and the protons on the

-carbon or the amine functionality.[1]

- Rotational Barrier: The 2-Cl substituent raises the energy barrier for rotation around the -Ar bond.[1] In peptidomimetics, this favors a folded conformation (often mimicking a -turn) rather than the extended sheet structure.[1]
- Electronic Influence: The chlorine atom is electron-withdrawing () but -donating.[1] This reduces the electron density of the phenyl ring, potentially strengthening -stacking interactions with electron-rich residues (e.g., Trp, Tyr) in the receptor binding site. [1]

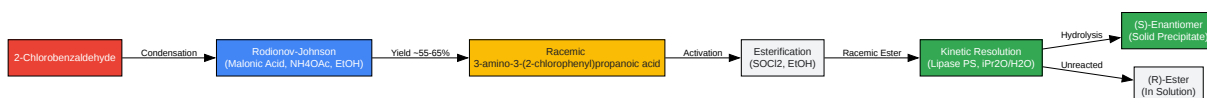
Physicochemical Profile

Property	Value / Effect	Relevance
pKa (COOH)	~3.5 (Lower than -Phe)	Enhanced acidity due to -positioning.[1]
pKa ()	~9.0 - 10.2	Typical amine basicity; forms stable zwitterions.[1]
Lipophilicity	logP +0.71 (vs. H)	2-Cl significantly increases hydrophobic burial.[1]
Metabolic Stability	High	Blocks oxidation at the ortho-position; -backbone resists proteases. [1]

Synthetic Methodologies

Workflow Visualization

The following diagram outlines the two primary routes: the scalable Rodionov-Johnson condensation for racemic material and the Enzymatic Kinetic Resolution for enantiopure synthesis.[1]



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Caption: Dual-pathway synthesis showing scalable racemic access and enzymatic resolution for chiral purity.

Protocol A: Modified Rodionov-Johnson Synthesis (Racemic)

Best for: Large-scale production of building blocks where chirality is introduced later or not required.[1]

Reagents: 2-Chlorobenzaldehyde (1.0 eq), Malonic acid (1.0 eq), Ammonium acetate (2.0 eq), Ethanol (95%).[1]

- Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 2-chlorobenzaldehyde (14.06 g, 100 mmol) and malonic acid (10.41 g, 100 mmol) in 150 mL of ethanol.
- Amine Addition: Add ammonium acetate (15.4 g, 200 mmol) in a single portion.
- Reflux: Heat the mixture to reflux (C) with vigorous magnetic stirring. The reaction will evolve . Maintain reflux for 8–12 hours until gas evolution ceases.
- Isolation: Cool the mixture to room temperature. The product often precipitates as a white crystalline zwitterion.
 - If solid forms: Filter and wash with cold ethanol (2 x 30 mL) and diethyl ether.
 - If no solid:[1] Evaporate solvent to 20% volume, add 50 mL hot water, and let stand at C overnight.
- Purification: Recrystallize from H₂O/EtOH (1:1).
 - Typical Yield: 55–65%.
 - Validation:

H NMR (DMSO-) shows characteristic

-CH multiplet at

4.6–4.8 ppm.[1]

Protocol B: Enzymatic Kinetic Resolution (Enantioselective)

Best for: Obtaining high ee (>99%) (S)- and (R)- isomers for drug development.[1]

Reagents: Racemic ethyl ester of

-(2-Cl)-Phe, Lipase PS (*Burkholderia cepacia*), Diisopropyl ether (), Phosphate buffer.[1]

- Esterification: Convert the racemic acid (from Protocol A) to its ethyl ester using thionyl chloride in ethanol (

C

Reflux).

- Enzymatic Hydrolysis: Suspend the racemic ester (10 mmol) in (50 mL). Add phosphate buffer (50 mL, pH 7.0) and Lipase PS (500 mg, immobilized).
- Incubation: Stir at 40–45 C. The lipase selectively hydrolyzes the (S)-ester to the free acid, leaving the (R)-ester untouched.[1]
- Monitoring: Monitor conversion by HPLC (Chiralcel OD-H column). Stop reaction at 50% conversion (typically 24–48 h).
- Separation:
 - Basify aqueous layer to pH 9 to ensure acid is soluble, extract organic layer (contains (R)-ester).[1]

- Acidify aqueous layer to pH 2, extract with EtOAc to isolate (S)-3-amino-3-(2-chlorophenyl)propanoic acid.[1]
- Enantiomeric Excess (ee): Typically >98% for the acid.[3]

Medicinal Chemistry Applications

Strategic Design Logic

The 2-chloro substituent is a versatile tool in the medicinal chemist's arsenal.[1]

Design Goal	Mechanism	Application Example
Metabolic Blockade	2-Cl prevents oxidation at the most reactive phenyl position. [1]	Extending half-life () of peptide drugs.[1]
Conformational Lock	Steric clash forces and torsion angles.	Pre-organizing inhibitors for kinase active sites (e.g., c-MET).[1]
Selectivity Filter	2-Cl creates a "bump" that clashes with smaller pockets in off-target proteins.[1]	Improving selectivity of TRPM8 antagonists.

Case Study: Kinase Inhibition & Peptidomimetics

In the development of inhibitors for targets like c-MET or DPP-IV, the

-amino acid scaffold serves as a linker that positions pharmacophores correctly while resisting cleavage.[1]

- Integrin Antagonists:

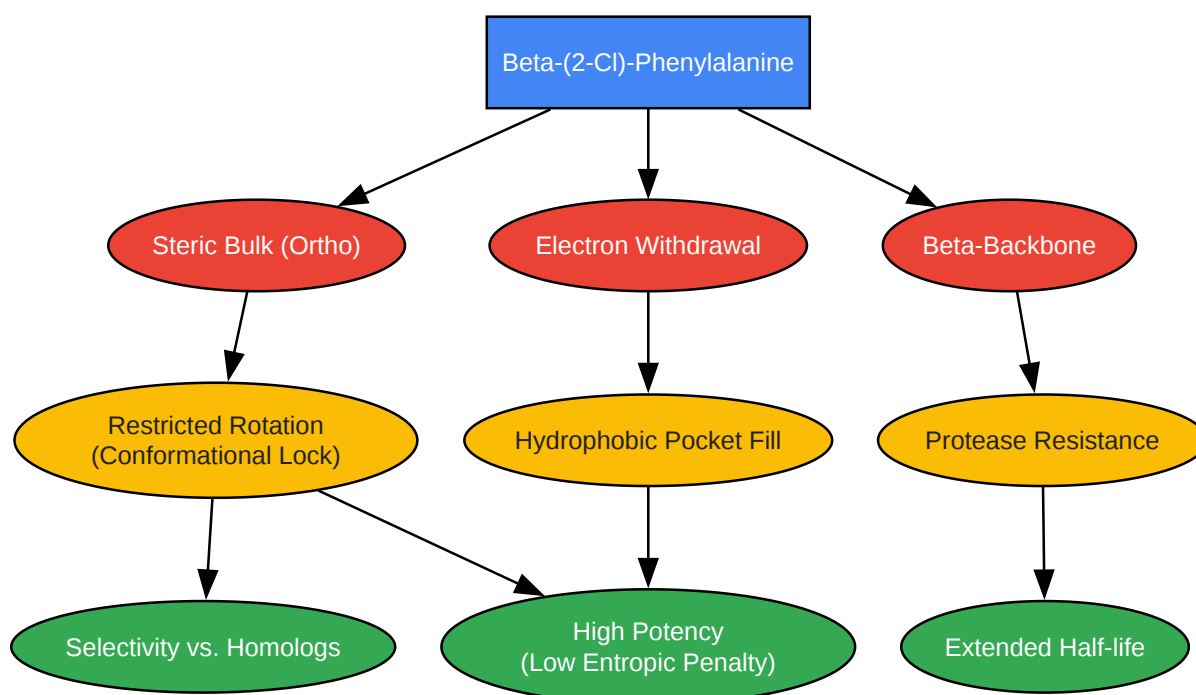
-amino acids mimic the Asp-Gly (RGD) turn.[1] Substituting the phenyl ring with 2-Cl restricts the flexibility of the mimetic, potentially increasing potency by reducing the entropic penalty of binding.[1]

- Sitagliptin Analogs: While Sitagliptin uses a trifluorophenyl

-amino acid, SAR studies have shown that 2-chlorophenyl analogs maintain high potency ($IC_{50} < 50$ nM) but exhibit altered pharmacokinetic profiles due to increased lipophilicity.[1]

SAR Logic Diagram

The following graph illustrates how the 2-chloro-beta-Phe scaffold connects to downstream biological effects.



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Caption: Structure-Activity Relationship (SAR) flow from chemical properties to biological outcomes.[1]

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 - Source: Wiley-VCH / Chem. Eur. J.
 - Context: Detailed protocols for substituted

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 - (Validated via Search 1.5)[1]
- Enzym
 - Amino Esters
 - Source: MDPI / Catalysts[1]
 - Context: Use of Lipase PS for high-yield resolution of
 - aryl-substituted amino esters.[1]
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- Medicinal Chemistry of
 - Phenylalanine Derivatives
 - Source: Future Medicinal Chemistry / NIH[1]
 - Context: Review of
 - PADs as scaffolds for anticancer and antiviral agents.[1]
 - (Validated via Search 1.7)
- Conformational Analysis of Ortho-Substituted Phenylalanines
 - Source: NIH / PMC[1]
 - Context: Genetic incorporation and structural effects of ortho-halo phenylalanine derivatives.[1]
 - (Validated via Search 1.18)
- 3-Amino-3-(2-chlorophenyl)propanoic acid Properties
 - Source: PubChem[1][4]

- Context: Chemical structure, identifiers (CAS 103616-89-3 for alpha / 68208-21-9 for beta analogs), and safety data.[1]
- (Validated via Search 1.13)[1]

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